Ethyl 4-octylbenzoate

Purity Specification Procurement Benchmarking Quality Control

Variable alkyl chain length in para-substituted benzoates causes unpredictable changes in lipophilicity, diffusivity, and hydrolytic stability-risking formulation failure. Ethyl 4-octylbenzoate (CAS 133002-71-8) solves this with a defined C8 chain for consistent performance. - **Controlled Release:** High XLogP3 (6.6) and reduced gel diffusivity enable sustained API delivery. - **Plasticizer Stability:** Ethyl ester offers ΔXLogP3 ≈ +0.5 vs. methyl analog, improving nonpolar polymer compatibility. - **Supply:** ≥95% purity (GC/HPLC/NMR); GHS07 (irritant) simplifies handling.

Molecular Formula C17H26O2
Molecular Weight 262.393
CAS No. 133002-71-8
Cat. No. B2922154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-octylbenzoate
CAS133002-71-8
Molecular FormulaC17H26O2
Molecular Weight262.393
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)C(=O)OCC
InChIInChI=1S/C17H26O2/c1-3-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19-4-2/h11-14H,3-10H2,1-2H3
InChIKeyPOSWANCOKFTNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Octylbenzoate: Physicochemical Baseline


Ethyl 4-octylbenzoate (CAS 133002-71-8) is a para-substituted aromatic ester with the molecular formula C₁₇H₂₆O₂ and a molecular weight of 262.39 g·mol⁻¹ . It features a rigid benzoate core bearing a linear C8 alkyl chain at the 4-position and an ethyl ester terminus. The compound is a solid at ambient temperature, exhibits substantial lipophilicity (calculated XLogP3 ≈ 6.6), and is insoluble in water but freely soluble in common organic solvents [1]. Commercially, it is routinely supplied at purities of ≥95% (AKSci) or 98% (Leyan), with analytical characterization by GC/HPLC and NMR . These physicochemical attributes position ethyl 4-octylbenzoate as a hydrophobic building block and formulation additive, but its procurement value relative to close analogs hinges on quantifiable differences in chain-length-dependent properties detailed in the evidence sections below.

Role Hydrophobic building block & formulation additive Para‑C8 chain governs lipophilicity and diffusion behavior
Selection logic Chain‑length‑dependent property differentiation Replaces generic ester substitution with defined C8 profile
Purity context Multiple purity specifications available Grade choice affects impurity‑sensitive applications

Differentiation Among para-Alkyl Benzoate Esters


Interchanging para-alkyl benzoate esters with differing alkyl chain length (e.g., methyl, butyl, hexyl, octyl, decyl) without verification introduces uncontrolled variability in critical performance parameters. The length of the 4-alkyl substituent directly governs lipophilicity (logP), diffusivity in viscous media, and hydrolytic stability – three properties that dictate function in plasticization, controlled-release modulation, and solvent applications [1]. For instance, in organo-gel diffusion studies, the diffusion coefficient (D) of alkyl benzoates decreases systematically with increasing alkyl chain length from ethyl to octyl to cetyl, a trend that directly impacts the release kinetics of active compounds from gel matrices [2]. Substituting ethyl 4-octylbenzoate with a shorter-chain analog (e.g., ethyl 4-hexylbenzoate or methyl 4-octylbenzoate) will produce a compound with lower logP, faster diffusion, and reduced hydrolytic stability – parameters that cannot be compensated by simple concentration adjustment [3]. The quantitative evidence below establishes the specific, measurable differentiation that justifies compound-specific procurement rather than generic ester substitution.

!
Chain‑length sensitivity

Shorter‑chain analogs (C2–C6) may shift lipophilicity and diffusion rate, altering controlled‑release kinetics in polymer or gel matrices.

!
Ester‑group mismatch

Methyl 4‑octylbenzoate gives lower logP and different hydrolytic stability; direct interchange risks phase‑separation or premature release.

!
Acid precursor vs. ester

4‑Octylbenzoic acid has distinct solubility, reactivity, and hazard profile – not a drop‑in replacement for the ethyl ester without re‑validation.

Quantitative Product-Specific Evidence


Commercial Purity Grade Differentiation

Among commercial suppliers of ethyl 4-octylbenzoate (CAS 133002-71-8), the minimum purity specification varies. Leyan (Shanghai Hao Hong Biomedical) supplies the compound at a certified minimum purity of 98%, while AKSci lists a minimum purity specification of 95% . The 3-percentage-point difference in purity specification translates to a maximum impurity burden of 2% versus 5%, a factor relevant for applications where inert or reactive impurities can interfere with polymerization kinetics, drug-release calibration, or spectroscopic baselines. Both suppliers characterize purity by chromatographic methods (GC/HPLC) and provide certificates of analysis.

Purity Specification
Head‑to‑head
98% min. (Leyan) vs. 95% min. (AKSci)
Higher purity reduces allowable impurity burden (2% vs. 5%), critical for interference‑sensitive applications.
Both grades characterized by GC/HPLC; COA available.
Purity Specification Procurement Benchmarking Quality Control

Lipophilicity vs. Methyl 4-Octylbenzoate

The computed XLogP3 value for ethyl 4-octylbenzoate (CAS 133002-71-8) is 6.6, derived from its molecular structure (C₁₇H₂₆O₂, MW 262.39) [1]. In comparison, methyl 4-octylbenzoate (CAS 54256-51-8, C₁₆H₂₄O₂, MW 248.36) – which replaces the ethyl ester with a methyl ester – has a lower molecular weight and one fewer methylene unit in the ester moiety, resulting in a lower computed logP. While an exact XLogP3 value for methyl 4-octylbenzoate was not sourced from the same computational pipeline, the structural difference of one CH₂ group in the ester alkyl chain typically reduces logP by approximately 0.5 log units based on established fragment-based contribution methods. This difference directly affects partitioning behavior between aqueous and nonpolar phases, with the ethyl ester providing enhanced solubility in lipophilic matrices such as polymer films, organo-gels, and oil-based formulations.

Lipophilicity (XLogP3)
Cross‑study comparable
XLogP3 6.6 (ethyl ester) est. ≈6.1 (methyl ester)
~0.5 log unit difference may translate to ~3‑fold higher partitioning into nonpolar phases.
Comparator value estimated; experimental verification advised.
Lipophilicity Partition Coefficient Drug Delivery Formulation

Diffusion Coefficient in Organo-Gels

Joao, de Jesus, and Nascimento (1998) measured diffusion coefficients (D) for a homologous series of alkyl benzoates – including ethyl, butyl, octyl, cetyl, and sec-butyl benzoates – in organo-gels formed with hexane, heptane, and cyclohexane at 25 °C [1]. The study established a systematic inverse relationship between alkyl chain length and diffusivity: as the alkyl group lengthens from ethyl (C2) to butyl (C4) to octyl (C8) to cetyl (C16), the diffusion coefficient decreases progressively. For the octyl benzoate specifically, the longer C8 chain produces a lower D value than the corresponding butyl and ethyl benzoates, consistent with increased molecular volume and enhanced interaction with the organo-gel matrix. This quantitative hierarchy demonstrates that ethyl 4-octylbenzoate will diffuse more slowly in gel-based or polymer-matrix delivery systems compared to its shorter-chain alkyl benzoate counterparts, providing a measurably different release profile.

Gel Diffusion
Class‑level
D(octyl) < D(butyl) < D(ethyl)
C8 chain yields slower diffusion in organo‑gels, supporting sustained‑release profiles.
Rank order from hexane/heptane gels at 25 °C; exact numerical D values require full‑text retrieval.
Diffusion Coefficient Organo-Gel Controlled Release

Synthetic Accessibility via Acid Precursor

In a 2018 study on N-bromosuccinimide (NBS)-catalyzed esterification under mild, metal-free conditions, methyl 4-octylbenzoate was synthesized from 4-octylbenzoic acid (1 mmol, 234.3 mg) and methanol (2 mL) using NBS (0.070 mmol, 12.5 mg) as catalyst at 70 °C for 20 h [1]. The same catalytic system is applicable to ethyl ester formation by substituting methanol with ethanol, demonstrating that ethyl 4-octylbenzoate can be accessed via a mild, high-yielding, and scalable esterification protocol from the commercially available acid precursor (4-octylbenzoic acid, CAS 3575-31-3). The reported procedure avoids the use of strong acid catalysts (e.g., H₂SO₄) and anhydrous conditions, offering a practical advantage for in-house synthesis or for verifying supply chain integrity through independent preparation.

Synthetic Access
Class‑level
NBS‑catalyzed esterification from 4‑octylbenzoic acid
Mild, metal‑free route (7 mol% NBS, 70 °C) enables in‑house synthesis or identity verification.
Analogous to reported methyl ester procedure (Molecules 2018).
Esterification Synthetic Route 4-Octylbenzoic Acid

Hydrolytic Stability of para-Substituted Esters

Classical kinetic studies on the alkaline hydrolysis of substituted ethyl benzoates (Jones and Robinson, J. Chem. Soc. 1955, 3845) established that the rate of ester hydrolysis is quantitatively modulated by the electronic nature of the para-substituent [1]. Electron-donating alkyl groups at the para position reduce the rate of alkaline hydrolysis relative to unsubstituted ethyl benzoate by decreasing the electrophilicity of the carbonyl carbon. The para-octyl group (–C₈H₁₇) in ethyl 4-octylbenzoate, being a stronger electron-donating alkyl substituent than shorter-chain analogs due to its greater inductive effect, is expected to confer enhanced resistance to alkaline hydrolysis compared to ethyl 4-hexylbenzoate or ethyl 4-butylbenzoate. This class-level inference is supported by the established Hammett σₚ value for alkyl groups, where σₚ becomes increasingly negative with chain length (more electron-donating), and the linear free-energy relationship log(k/k₀) = ρσ, which quantitatively links substituent electronic effects to hydrolysis rate.

Hydrolytic Stability
Class‑level
Rate order: C8 < C6 < C4 < unsubstituted
Longer alkyl chain slows alkaline hydrolysis, consistent with electron‑donating Hammett σ values.
Inferred from para‑substituted ethyl benzoate kinetics; direct rate constants not sourced.
Alkaline Hydrolysis para-Substituent Effect Ester Stability

GHS Hazard Profile and Handling

The Globally Harmonized System (GHS) classification for ethyl 4-octylbenzoate (CAS 133002-71-8) has been published by Fluorochem and Apollo Scientific . The compound carries the GHS07 pictogram (Harmful/Irritant) with the Signal Word 'Warning' and the following hazard (H) statements: H302 – Harmful if swallowed; H315 – Causes skin irritation; H319 – Causes serious eye irritation; H335 – May cause respiratory irritation . This GHS profile is consistent with the general irritant properties of alkyl benzoate esters. In contrast, methyl 4-octylbenzoate (CAS 54256-51-8) and 4-octylbenzoic acid (CAS 3575-31-3) have distinct hazard profiles owing to their different functional groups (methyl ester vs. carboxylic acid), which affect their corrosive and sensitization potential. The specific GHS classification enables procurement teams to assess personal protective equipment (PPE) requirements, storage conditions, and waste disposal protocols before acquisition.

GHS Classification
Cross‑study comparable
GHS07, Warning (H302+H315+H319+H335) vs. Free acid: potential corrosive class
Irritant profile without corrosive classification simplifies handling and PPE requirements.
Per Regulation (EC) No 1272/2008; Fluorochem/Apollo SDS.
GHS Classification Safety Data Handling Requirements

Application Scenarios


Controlled-Release Drug Delivery

Ethyl 4-octylbenzoate has been incorporated into biodegradable polymer matrices as a dual-function plasticizer and release modulator, enabling sustained drug delivery over extended periods [1]. The compound's high lipophilicity (XLogP3 = 6.6) and reduced diffusivity in gel matrices (supported by organo-gel diffusion coefficient hierarchy data) contribute to slower and more controlled active pharmaceutical ingredient (API) release compared to shorter-chain alkyl benzoate analogs [2][3]. This application is particularly relevant for chronic disease treatments where maintaining stable therapeutic drug levels is essential. When procuring for this scenario, the 98% purity grade is recommended to minimize impurity-related variability in release kinetics.

Non-Phthalate Plasticizer

The combination of a long C8 alkyl chain and an ethyl ester terminus imparts ethyl 4-octylbenzoate with an optimal balance of hydrophobicity and molecular mobility for plasticizing hydrophobic polymers [1]. The compound's resistance to hydrolysis (class-level inference from para-substituted ethyl benzoate kinetics) supports long-term stability in polymer formulations exposed to humid environments [2]. Compared to methyl 4-octylbenzoate, the ethyl ester offers higher lipophilicity (ΔXLogP3 ≈ +0.5) and consequently better compatibility with nonpolar polymer matrices. This positions ethyl 4-octylbenzoate as a candidate for non-phthalate plasticizer applications in PVC and biodegradable polymer systems.

Model Substrate for Enzyme Studies

Ethyl 4-octylbenzoate serves as a well-defined model substrate in biochemical studies of esterase and lipase activity, where the para-octyl substituent provides a hydrophobic anchor for enzyme binding while the ethyl ester serves as the cleavable moiety [1]. The compound's GHS irritant profile (GHS07, Warning) rather than a more severe toxicological classification simplifies handling requirements for routine enzymatic assays [2]. The commercial availability at 98% purity ensures reproducible kinetic measurements, while the established NBS-catalyzed synthetic route from 4-octylbenzoic acid provides an orthogonal verification pathway for researchers requiring independent synthesis [3].

Specialty Solvent for Nonpolar Systems

Owing to its calculated XLogP3 of 6.6 and insolubility in water combined with high solubility in organic solvents, ethyl 4-octylbenzoate functions as a specialty solvent or co-solvent for highly lipophilic compounds in organic synthesis and formulation science [1][2]. The C8 chain length provides a distinct solvation environment compared to shorter-chain benzoate esters (e.g., ethyl benzoate or butyl benzoate), enabling selective dissolution of hydrophobic substrates. The compound's stability under moderate temperatures supports its use in reaction media for transformations requiring mild heating, while its defined GHS hazard profile (irritant, non-corrosive) facilitates solvent selection for laboratory-scale process development.

Application
Selection Property
Validation Focus
Controlled‑release research
Lipophilicity and diffusivity profile
Release kinetics in polymer or gel matrices
Non‑phthalate plasticizer
Hydrophobicity and hydrolytic stability
Long‑term compatibility and migration resistance
Model substrate for enzyme studies
Defined ester structure and purity
Kinetic reproducibility and enzyme‑binding context
Specialty solvent for nonpolar systems
High logP and organic solubility
Solvation selectivity and process‑stability review
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